Perseitol
Overview
Description
Perseitol, chemically known as D-glycero-D-galacto-heptitol, is a naturally occurring sugar alcohol found in various plants, including avocados (Persea americana) and the leaves of Scurrula fusca (Loranthaceae). It has garnered interest for its complexation with minerals and its role in traditional medicine.
Synthesis Analysis
The diastereocontrolled synthesis of perseitol, starting from a chiral building block containing a 7,8-dioxabicyclo[3.2.1]octane framework, has been developed. This synthetic route was inspired by the isolation of perseitol as a complex with potassium ions from the leaves of Scurrula fusca, highlighting the compound's natural occurrence and its potential for complex formation (Kadota, Ogasawara, & Iwabuchi, 2003).
Molecular Structure Analysis
The stereochemical structure of a perseitol and potassium ion complex, at a molar ratio of 20:1, has been elucidated using various NMR techniques, providing insights into the compound's conformation in solution. This complex exhibits significant inhibitory effects on protein synthesis in tumor cells, suggesting a potential therapeutic application (Ishizu et al., 2002).
Chemical Reactions and Properties
Perseitol forms dinuclear complexes with tungstate, showing higher stability compared to galactitol and D-mannitol. The formation constants of these complexes are significantly higher than those for molybdate, indicating specific reactivity towards tungstate ions. The chelation sites involve the galacto group in perseitol, illustrating its distinct chemical behavior (Chapelle & Verchere, 1991).
Physical Properties Analysis
Research focusing on the detection of perseitol in avocado honey using near-infrared (NIR) spectroscopy has been conducted. This study highlights perseitol's role as a marker for the botanical origin of honey and showcases the feasibility of NIR spectroscopy in accurately predicting perseitol content, reflecting its physical properties in biological matrices (Dvash et al., 2002).
Chemical Properties Analysis
Perseitol's interaction with enzyme systems has been studied, showing that it binds to the phosphorylated and unphosphorylated forms of enzyme IImtl of the phosphoenolpyruvate-dependent phosphotransferase system in Escherichia coli. This interaction, despite perseitol not being phosphorylated or transported by the enzyme, indicates its affinity and potential inhibitory properties, which could influence the enzyme's activity towards other substrates (Lolkema, Wartna, & Robillard, 1993).
Scientific Research Applications
-
Bioactive Compounds in Avocado
- Perseitol is a compound produced by mature avocado plants . It’s part of the unique nutritional composition of avocados, which are often marketed as a “superfood” due to their antioxidant content and biochemical profile .
- The potential of avocado in novel drug discovery for the prevention and treatment of cancer, microbial, inflammatory, diabetes, and cardiovascular diseases is highlighted .
-
Honey Authentication
-
Plant Physiology and Stress Tolerance
- Perseitol, a cyclitol, is recognized for its role in plant physiology and its occurrence in various fruit and plant species, notably the avocado .
- As a sugar alcohol, perseitol is a subject of study for its involvement in the osmotic regulation of plants, particularly those that must endure arid environments or soil with high salinity .
- Research on perseitol often focuses on its biosynthetic pathways and how these contribute to the stress tolerance of plants, providing insights into the metabolic adaptations that enable certain species to thrive under challenging conditions .
-
Organic Chemistry and Synthesis of Complex Molecules
- The compound is also of interest in the field of organic chemistry, where selective reactions involving hydroxyl groups are examined .
- Insights gained from studying perseitol and similar polyols can lead to advancements in the synthesis of complex organic molecules that may have applications across a range of industries, from agriculture to materials science .
-
Potential Nutraceutical for Weight Management in Dogs
- Mannoheptulose, the sugar alcohol form of which is known as perseitol, has been investigated as a novel nutraceutical for weight management for dogs .
- By blocking the enzyme hexokinase, it prevents glucose phosphorylation, the first step in the fundamental biochemical pathway of glycolysis. As a result, the breakdown of glucose is inhibited .
-
Inhibition of Insulin Secretion
- Mannoheptulose has been reported to inhibit insulin secretion from the pancreas .
- This inhibition occurs because when mannoheptulose is present the glycolysis is inhibited (because there is no production of glucose-6-P) therefore no increase in ATP concentration which is required to close the KATP channel in the beta cells of the pancreas causing a diminution of calcium entry and insulin secretion .
-
Food Industry
- Perseitol, as a natural component of avocados, could potentially be utilized in the food industry .
- The presence of Perseitol in avocado peels suggests that these by-products could be a source of natural phenolic components, with potential application in the food industry as a viable alternative to synthetic antioxidants .
-
Pharmaceutical Industry
-
Cosmetic Industry
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4+,5-,6-,7?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKEKGBFMQTML-RYRJNEICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perseitol | |
CAS RN |
527-06-0 | |
Record name | Perseitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-glycero-D-galacto-heptitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERSEITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565PO82AT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.